molecular formula C18H20N4O4 B2861659 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 921557-91-7

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2861659
CAS No.: 921557-91-7
M. Wt: 356.382
InChI Key: DMJHKPSVFFLVCQ-UHFFFAOYSA-N
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Description

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxy group, and a phenylpyridazinone core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Scientific Research Applications

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitacetylcholinesterase (AChE) and poly ADP-ribose polymerases (PARP-1) . These enzymes play crucial roles in neurological function and DNA repair, respectively.

Biochemical Pathways

The inhibition of AChE and PARP-1 can affect several biochemical pathways. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine . Inhibition of AChE can therefore lead to an increase in acetylcholine levels, enhancing cholinergic transmission.

PARP-1 is involved in the repair of DNA single-strand breaks . Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells that are deficient in certain DNA repair pathways.

Pharmacokinetics

Similar compounds have shown good bioavailability and selective targeting .

Result of Action

The inhibition of AChE can lead to enhanced cholinergic transmission, which can have various effects depending on the specific context. For example, it can improve cognitive function in conditions characterized by cholinergic deficiency .

The inhibition of PARP-1 can lead to the accumulation of DNA damage, particularly in cells deficient in certain DNA repair pathways. This can result in cell death, particularly in cancer cells .

Future Directions

The study of compounds with acetylpiperazine groups is an active area of research, particularly in the field of medicinal chemistry . Future research may focus on synthesizing new compounds, studying their properties, and exploring their potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursorsThe phenylpyridazinone core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-13(23)20-8-10-21(11-9-20)18(25)17-15(26-2)12-16(24)22(19-17)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHKPSVFFLVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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